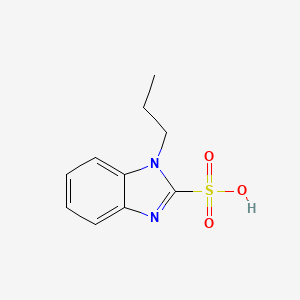

1-propyl-1H-benzimidazole-2-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-propyl-1H-benzimidazole-2-sulfonic acid is a heterocyclic compound that belongs to the benzimidazole family. It is characterized by a benzimidazole ring fused with a sulfonic acid group and a propyl substituent. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Mécanisme D'action

Target of Action

Benzimidazole derivatives, a class of compounds to which this molecule belongs, have been found to bind with high affinity to multiple receptors . This suggests that 1-propyl-1H-benzimidazole-2-sulfonic acid may also interact with various biological targets.

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, including inhibiting enzyme activity, blocking receptor sites, or disrupting cell membrane integrity . The exact mechanism would depend on the specific target and the chemical structure of the compound.

Biochemical Pathways

Benzimidazole derivatives have been shown to influence a variety of biological pathways, including those involved in inflammation, viral replication, cancer progression, and more .

Result of Action

Benzimidazole derivatives have been reported to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-propyl-1H-benzimidazole-2-sulfonic acid can be synthesized through the oxidation of 1-propyl-1H-benzimidazole-2-thiol using hydrogen peroxide in the presence of potassium hydroxide . This method involves the following steps:

Oxidation: 1-propyl-1H-benzimidazole-2-thiol is treated with hydrogen peroxide.

Reaction Conditions: The reaction is carried out in an alkaline medium provided by potassium hydroxide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

1-propyl-1H-benzimidazole-2-sulfonic acid undergoes various chemical reactions, including:

Oxidation: As mentioned, it can be synthesized through the oxidation of its thiol precursor.

Substitution: The sulfonic acid group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.

Alkaline Medium: Potassium hydroxide provides the necessary alkaline conditions for certain reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol precursor yields this compound.

Applications De Recherche Scientifique

1-propyl-1H-benzimidazole-2-sulfonic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of other benzimidazole derivatives.

Biology: It serves as a tool for studying enzyme inhibition, particularly glutamate racemase.

Medicine: The compound’s derivatives have shown potential in developing antibacterial drugs.

Industry: It is utilized in proteomics research for its ability to interact with various biomolecules.

Comparaison Avec Des Composés Similaires

1-propyl-1H-benzimidazole-2-sulfonic acid can be compared with other benzimidazole derivatives:

1H-benzimidazole-2-sulfonic acid: Lacks the propyl substituent but shares similar chemical properties.

Pyrimido[1,2-a]benzimidazoles: These compounds have a pyrimidine ring fused to the benzimidazole structure and exhibit different biological activities.

Benzimidazole-2-thiol: The precursor to this compound, which undergoes oxidation to form the sulfonic acid derivative.

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research applications.

Activité Biologique

1-Propyl-1H-benzimidazole-2-sulfonic acid is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and antiviral applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12N2O3S

- Molecular Weight : 240.28 g/mol

Benzimidazole derivatives, including this compound, interact with biological targets through several mechanisms:

- Enzyme Inhibition : They inhibit key enzymes involved in metabolic pathways.

- Receptor Binding : These compounds can bind to various receptors with high affinity.

- Cell Membrane Disruption : They may alter membrane integrity, affecting cellular functions.

Biological Activities

This compound has been associated with multiple biological activities:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including this compound. The compound demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antitumor Properties

In vitro studies have shown that this compound inhibits the proliferation of lung cancer cells (A549) with an IC50 value of approximately 6.75 µM. The compound's effectiveness was more pronounced in two-dimensional (2D) cultures compared to three-dimensional (3D) models, suggesting challenges in drug penetration in complex tissue environments .

Antiviral Efficacy

Research indicates that benzimidazole derivatives can inhibit viral replication. Specifically, compounds similar to this compound have shown promise against the replication of HIV and other viruses through mechanisms involving enzyme inhibition and receptor blockade .

Comparative Analysis with Other Benzimidazoles

The unique substituents on this compound contribute to its specific biological activities compared to other benzimidazole derivatives:

| Compound Name | Key Activities | Comparison Notes |

|---|---|---|

| 1H-benzimidazole-2-sulfonic acid | Similar but lacks propyl group; less potent | Propyl group enhances bioactivity |

| Pyrimido[1,2-a]benzimidazoles | Broader spectrum of activities | Different ring structure alters interaction profiles |

| Benzimidazole-2-thiol | Precursor compound; limited direct activity | Undergoes oxidation to form sulfonic acid derivative |

Propriétés

IUPAC Name |

1-propylbenzimidazole-2-sulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)16(13,14)15/h3-6H,2,7H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKRDYUGOORJQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809766 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.